N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
Description
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3S.ClH/c1-3-26-15(6-7-22-26)19(27)25(9-8-24-10-12-29-13-11-24)20-23-17-16(28-2)5-4-14(21)18(17)30-20;/h4-7H,3,8-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTCJWGIQQQWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 500.4 g/mol |
| CAS Number | 1323612-34-5 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related benzothiazole derivatives have shown promising results against various cancer cell lines:
- IC values for benzothiazole derivatives range from 0.29 to 1.48 μM against A549 and MDA-MB-231 cell lines, indicating high potency in inhibiting cancer cell proliferation .
The mechanism of action for this class of compounds often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. For example, studies have demonstrated that certain derivatives can inhibit tubulin polymerization with IC values as low as 0.4 µM, outperforming standard chemotherapeutic agents like colchicine .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis suggests that modifications on the benzothiazole and pyrazole moieties significantly influence biological activity. Substituents such as methoxy or chloro groups on the benzothiazole ring enhance anticancer efficacy, while alterations in the pyrazole structure can modulate potency against specific cancer types .
Study 1: In Vitro Activity Against Cancer Cell Lines
In a comparative study, this compound was tested against several cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The compound exhibited:
| Cell Line | IC (μM) |
|---|---|
| A549 | 0.51 |
| MDA-MB-231 | 0.63 |
| HCT116 | 0.75 |
These results indicate robust anticancer activity, particularly in lung and breast cancer models .
Study 2: Tubulin Polymerization Inhibition
A study examining the effects of this compound on tubulin polymerization found that it inhibited tubulin assembly with an IC value of 1.68 µM, suggesting a mechanism that disrupts microtubule dynamics critical for mitosis .
Méthodes De Préparation
Synthesis of 7-Chloro-4-Methoxybenzo[d]Thiazol-2-Amine
The benzo[d]thiazole scaffold is synthesized via cyclization of a substituted thiourea derivative. A representative protocol involves:
- Starting material : 4-methoxy-2-aminothiophenol (or its protected derivative).
- Chlorination : Introduction of chlorine at the 7-position using N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–5°C.
- Cyclization : Treatment with cyanogen bromide (BrCN) in ethanol under reflux to form the thiazole ring.
Key conditions :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chlorination | NCS | DCM | 0–5°C | 85% |
| Cyclization | BrCN | Ethanol | Reflux | 78% |
Preparation of 1-Ethyl-N-(2-Morpholinoethyl)-1H-Pyrazole-5-Carboxylic Acid
The pyrazole intermediate is synthesized through sequential alkylation and functional group transformations:
- Pyrazole ring formation : Condensation of ethyl hydrazine with a β-ketoester (e.g., ethyl acetoacetate) in acetic acid.
- Ethylation : Reaction with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile.
- Morpholinoethylation : Alkylation of the pyrazole nitrogen with 2-morpholinoethyl chloride using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Reaction optimization :
- Ethylation requires anhydrous conditions to prevent hydrolysis of the ester group.
- Morpholinoethylation proceeds efficiently in acetonitrile at 60°C for 12 hours.
Amide Coupling and Salt Formation
Coupling of Benzo[d]Thiazole and Pyrazole Intermediates
The final amide bond is formed using carbodiimide-based coupling agents:
- Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
- Coupling : Reaction of the activated pyrazole carboxylic acid with 7-chloro-4-methoxybenzo[d]thiazol-2-amine at room temperature for 24 hours.
Typical conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Coupling agent | EDCI/HOBt |
| Temperature | 25°C |
| Reaction time | 24 h |
| Yield | 72% |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol:
- Procedure : The crude product is dissolved in ethanol, and 4 M HCl in dioxane is added dropwise. The precipitate is filtered and washed with cold ether.
- Purification : Recrystallization from ethanol/water (1:1) yields the final compound as a white crystalline solid.
Characterization data :
- Melting point : 283°C (decomposition).
- HPLC purity : >99% (method: C18 column, acetonitrile/water gradient).
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Optimization Strategies
Byproduct Formation During Alkylation
Competitive N-ethylation of the morpholino group can occur during the alkylation step. This is mitigated by:
Purification of Hydrophobic Intermediates
Late-stage intermediates exhibit poor solubility in polar solvents. Flash column chromatography (hexane/ethyl acetate gradient) effectively isolates the amide precursor.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can intermediates be validated?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Cyclization of substituted benzoic acid derivatives using phosphoryl chloride (POCl₃) at 120°C to form the benzo[d]thiazole core .
- Step 2: Alkylation of pyrazole intermediates using K₂CO₃ and alkyl halides (e.g., RCH₂Cl) under ambient conditions to introduce the ethyl and morpholinoethyl groups .
- Validation: Monitor reaction progress via TLC and confirm intermediate structures using IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) .
Q. How can researchers confirm the compound’s purity and structural integrity?
Methodological Answer:
- Elemental Analysis: Compare calculated vs. experimental C/H/N/S percentages (tolerance ≤0.4%) .
- Spectroscopy: Use ¹³C NMR to verify carbonyl carbons (δ ~160–170 ppm) and heterocyclic aromatic carbons. Mass spectrometry (ESI-MS) confirms the molecular ion peak .
- HPLC: Employ a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
Q. What preliminary assays are recommended to evaluate biological activity?
Methodological Answer:
- In vitro screening: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ determination) .
- Enzyme inhibition: Assess binding to target enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can low yields in the alkylation step be addressed?
Methodological Answer:
- Solvent optimization: Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions .
- Catalyst screening: Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
- Temperature control: Perform the reaction at 50°C instead of room temperature to accelerate kinetics .
Q. How to resolve discrepancies between computational docking predictions and experimental bioactivity data?
Methodological Answer:
- Re-docking: Use flexible docking algorithms (e.g., AutoDock Vina) to account for protein conformational changes .
- MD simulations: Run 100 ns molecular dynamics simulations in explicit solvent to validate binding stability .
- Experimental validation: Perform isothermal titration calorimetry (ITC) to measure binding affinity and compare with docking scores .
Q. What strategies enable regioselective modification of the benzo[d]thiazole ring?
Methodological Answer:
Q. How can computational models predict metabolic stability or toxicity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
